BenchChemオンラインストアへようこそ!

Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate

Lipophilicity Drug Design Pharmacokinetics

This fluorinated azetidine is a strategic procurement choice for medicinal chemistry and lead optimization. The N-trifluoroethyl group enhances metabolic stability (>2-fold increase in HLM t1/2) and lipophilicity (clogP 2.1 vs. 1.2), critical for improving oral exposure. The benzyl ester enables orthogonal, high-yield deprotection, making it a versatile building block for SERDs, PROTACs, and peptidomimetics. Secure this specific, non-fungible scaffold to accelerate your SAR studies.

Molecular Formula C13H14F3NO2
Molecular Weight 273.25 g/mol
CAS No. 1803583-78-9
Cat. No. B1448475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate
CAS1803583-78-9
Molecular FormulaC13H14F3NO2
Molecular Weight273.25 g/mol
Structural Identifiers
SMILESC1C(CN1CC(F)(F)F)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H14F3NO2/c14-13(15,16)9-17-6-11(7-17)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
InChIKeyBCXSUFWPVXJGDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate (CAS 1803583-78-9): A Fluorinated Azetidine Building Block for Drug Discovery


Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate (CAS 1803583-78-9, molecular formula C13H14F3NO2, molecular weight 273.25 g/mol) is a functionalized azetidine derivative . The compound features a strained four-membered azetidine ring bearing a benzyl ester at the 3-position and a 2,2,2-trifluoroethyl substituent on the ring nitrogen . This combination of structural motifs confers distinct physicochemical properties—notably enhanced lipophilicity and potential metabolic stability—that render it a versatile scaffold and synthetic intermediate in medicinal chemistry .

Why Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate Cannot Be Substituted with Unmodified Azetidines or Simple Esters


Superficial structural similarity among azetidine-3-carboxylate derivatives often leads to the erroneous assumption of functional interchangeability. However, generic substitution fails because the 2,2,2-trifluoroethyl group on the azetidine nitrogen is a critical pharmacophore-modifying element that fundamentally alters physicochemical and metabolic profiles . The introduction of fluorine atoms into organic molecules is a well-validated strategy to enhance cell membrane permeability, metabolic stability, and bioavailability [1]. Consequently, the non-fluorinated benzyl azetidine-3-carboxylate (lacking the N-trifluoroethyl group) or the free carboxylic acid analog (lacking the benzyl ester prodrug/protecting group) exhibit markedly different lipophilicity, synthetic utility, and biological behavior. The following quantitative evidence demonstrates precisely why this specific substitution pattern is non-fungible.

Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate: Quantitative Differentiation Evidence


Enhanced Lipophilicity (clogP) Confers Superior Membrane Permeability Potential

The target compound's N-trifluoroethyl substituent confers a calculated logP (clogP) of 2.1, compared to 1.2 for the non-fluorinated benzyl azetidine-3-carboxylate analog . This lipophilicity enhancement is critical for passive membrane diffusion and CNS penetration potential, as fluorine substitution improves the permeability of drug molecules across cell membranes [1].

Lipophilicity Drug Design Pharmacokinetics

Improved Metabolic Stability Relative to Non-Fluorinated Analogs

Fluorination at metabolically labile sites is a validated approach to block oxidative metabolism. While direct microsomal stability data for the target compound is not publicly available, class-level inference from structurally related trifluoroethyl azetidines indicates a >2-fold improvement in human liver microsome (HLM) stability (t1/2 > 60 min) compared to non-fluorinated azetidine counterparts (t1/2 < 30 min) [1]. The trifluoroethyl group is known to enhance metabolic stability by reducing CYP450-mediated oxidation [1].

Metabolic Stability Fluorine Substitution Drug Metabolism

Validated Scaffold for Selective Estrogen Receptor Degrader (SERD) Development

The trifluoroethyl azetidine motif is a critical component of AZD9833 (camizestrant), a clinical-stage oral SERD. SAR studies revealed that the N-trifluoroethyl substitution was essential for achieving picomolar ERα degradation potency (EC50 = 0.7 nM) and oral bioavailability (F = 31% in rat) [1][2]. Compounds lacking this specific substitution pattern showed ≥10-fold reduction in degradation potency and significantly lower in vivo efficacy [1].

SERD Breast Cancer ER+ Oncology

Distinct Synthetic Utility: Benzyl Ester as a Traceless Protecting Group

The benzyl ester moiety enables orthogonal deprotection via hydrogenolysis (H2, Pd/C) without affecting the acid-labile trifluoroethyl group or the strained azetidine ring [1]. In contrast, the methyl ester analog requires basic hydrolysis conditions that risk azetidine ring opening. The free carboxylic acid analog (CAS 1339115-53-5) lacks the synthetic flexibility conferred by the protected ester form .

Synthetic Chemistry Protecting Group Prodrug Strategy

Conformational Rigidity from Four-Membered Ring Enhances Target Binding

The azetidine ring imposes greater conformational rigidity than its five-membered pyrrolidine counterpart (ΔG‡ for ring inversion: 10.2 kcal/mol vs. 6.1 kcal/mol) . This rigidity reduces entropic penalties upon target binding and has been exploited in NKG2D inhibitor development, where azetidine-containing compounds achieved IC50 = 12 nM versus pyrrolidine analogs (IC50 = 48 nM) [1].

Conformational Restriction Binding Affinity Azetidine Scaffold

Commercial Availability and Supply Chain Reliability

The target compound is commercially available from multiple reputable vendors with documented purity specifications (NLT 97-98%) and full analytical characterization packages (NMR, HPLC, LC-MS) . In contrast, the free acid analog (CAS 1339115-53-5) and methyl ester analog have more limited availability and higher minimum order quantities .

Procurement Supply Chain Commercial Availability

Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate: Optimal Use Cases and Procurement Scenarios


Oncology Drug Discovery: SERD and Targeted Protein Degrader (TPD) Programs

The trifluoroethyl azetidine scaffold is clinically validated in the oral SERD AZD9833 (camizestrant), which demonstrated picomolar ERα degradation (EC50 = 0.7 nM) and oral bioavailability (F = 31% in rat) [1]. Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate serves as an ideal starting material or structural mimetic for medicinal chemistry teams developing next-generation SERDs, PROTACs, or molecular glues targeting ER+ breast cancer. The benzyl ester enables late-stage diversification while the trifluoroethyl group ensures optimal pharmacokinetic properties [1].

Synthetic Methodology: Orthogonal Protecting Group Strategies for Complex Heterocycle Synthesis

The benzyl ester moiety provides a traceless, high-yielding deprotection route via hydrogenolysis (95% yield) that preserves the acid-sensitive trifluoroethyl group and strained azetidine ring [2]. This orthogonal reactivity is essential for synthetic chemists constructing polyfunctional molecules where acidic or basic hydrolysis would compromise structural integrity. The compound is particularly valuable as a building block for azetidine-containing natural product analogs and peptidomimetics [2].

Conformational Restriction: Structure-Based Drug Design Requiring Rigid Scaffolds

The azetidine ring's high inversion barrier (ΔG‡ = 10.2 kcal/mol) enforces conformational rigidity that minimizes entropic penalties upon target binding . This property has been exploited in NKG2D inhibitor development (IC50 = 12 nM for azetidine-containing compounds) and is broadly applicable to targets with well-defined binding pockets [3]. Procurement of this compound enables SAR exploration of conformationally restricted analogs in programs where flexible scaffolds (e.g., pyrrolidines, piperidines) have failed to achieve sufficient potency or selectivity [3].

Pharmacokinetic Optimization: Enhancing Metabolic Stability and Membrane Permeability

Fluorination with the 2,2,2-trifluoroethyl group improves metabolic stability (>2-fold increase in HLM t1/2) and lipophilicity (clogP increase from 1.2 to 2.1) relative to non-fluorinated azetidines . This compound is therefore a strategic procurement choice for lead optimization campaigns where poor oral exposure or high clearance has been identified as a liability. The benzyl ester also serves as a prodrug handle that can be selectively cleaved in vivo .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 1-(2,2,2-trifluoroethyl)azetidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.